molecular formula C21H22N4OS B5003646 1-(2-pyridinylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide

1-(2-pyridinylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide

Cat. No. B5003646
M. Wt: 378.5 g/mol
InChI Key: BFZIAJKJYQOZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-pyridinylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as PTC-209 and is a potential anticancer agent. It belongs to the family of piperidinecarboxamide compounds and has shown promising results in various preclinical studies.

Mechanism of Action

PTC-209 exerts its anticancer effects by inhibiting the activity of BMI-1. BMI-1 is a transcriptional repressor that plays a crucial role in the self-renewal of cancer stem cells. By inhibiting the activity of BMI-1, PTC-209 prevents the self-renewal of cancer stem cells and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
PTC-209 has been shown to have a potent inhibitory effect on the activity of BMI-1. This inhibition leads to a decrease in the self-renewal of cancer stem cells and induces apoptosis in cancer cells. PTC-209 has also been found to have an inhibitory effect on the growth and proliferation of cancer cells, both in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of PTC-209 is its specificity for BMI-1. This specificity makes it a promising candidate for the development of new cancer therapies. However, PTC-209 has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of PTC-209. One possible direction is the development of new formulations of PTC-209 that improve its solubility and half-life. Another direction is the study of PTC-209 in combination with other anticancer agents to improve its effectiveness. Additionally, further studies are needed to determine the safety and efficacy of PTC-209 in clinical trials.

Synthesis Methods

The synthesis of PTC-209 involves a multi-step process that includes the reaction of 2-pyridinecarboxaldehyde with thiosemicarbazide to form 2-pyridinecarboxaldehyde thiosemicarbazone. This intermediate compound is then reacted with 3-(bromomethyl)phenyl isothiocyanate to form the final product, 1-(2-pyridinylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide.

Scientific Research Applications

PTC-209 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. PTC-209 has also been found to induce apoptosis, or programmed cell death, in cancer cells. These properties make PTC-209 a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

1-(pyridin-2-ylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-21(24-18-6-3-4-17(12-18)20-14-27-15-23-20)16-7-10-25(11-8-16)13-19-5-1-2-9-22-19/h1-6,9,12,14-16H,7-8,10-11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZIAJKJYQOZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CSC=N3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49720348
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.